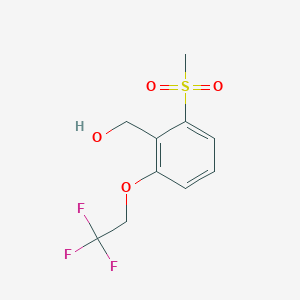

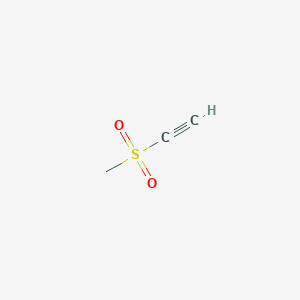

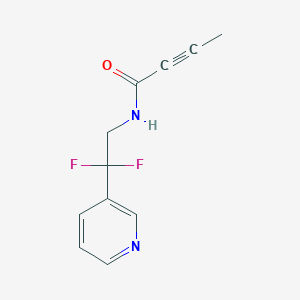

Methanesulfonylethyne

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methanesulfonylethyne, also known as Methylsulfonylmethane (MSM), is an organosulfur compound with the formula (CH3)2SO2 . This colorless solid features the sulfone functional group and is considered relatively chemically inert . It is present in small amounts in many foods and beverages and is marketed as a dietary supplement .

Synthesis Analysis

A green and potentially scalable continuous flow synthesis of MSM has been demonstrated via metal catalyst-free hydrogen peroxide mediated oxidation of dimethyl sulfoxide .Chemical Reactions Analysis

While specific chemical reactions involving Methanesulfonylethyne were not found, it’s worth noting that sulfones, the class of compounds to which Methanesulfonylethyne belongs, are commonly synthesized by oxidation of sulfides or sulfoxides .Physical And Chemical Properties Analysis

Methanesulfonylethyne has a molar mass of 94.133 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 240.9±8.0 °C at 760 mmHg, and a flash point of 143.3±0.0 °C .Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Methanesulfonylethyne has gained popularity as a dietary supplement due to its anti-inflammatory effects. Research in animal models and human clinical trials has demonstrated its efficacy in reducing inflammation. Key outcomes include improved joint and muscle pain, reduced oxidative stress, and enhanced antioxidant capacity .

Joint Health and Pain Management

MSM supplementation has been studied extensively for its impact on joint health. It may alleviate mild knee pain and improve overall joint function. The compound’s anti-inflammatory properties contribute to its positive effects on joint discomfort .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-methylsulfonylethyne |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2S/c1-3-6(2,4)5/h1H,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWZWYRYNFFHPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanesulfonylethyne | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2,3-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2397751.png)

![7-Tert-butyl-4-methyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2397753.png)

![N-[(2-Benzyl-3-oxo-1H-isoindol-1-yl)methyl]-2-chloropropanamide](/img/structure/B2397760.png)

![3-cyclopropyl-1-{1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2397763.png)

![N-(2,3-dimethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2397765.png)